

PatMaN: Application Notes and Protocols for Next-Generation Sequencing Data Analysis

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Compound of Interest

Compound Name: *Patman*

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Introduction

PatMaN (Pattern Matching for Nucleotides) is a command-line tool designed for efficient searching of numerous short nucleotide sequences within large databases, such as whole genomes.^{[1][2]} A key feature of **PatMaN** is its ability to allow for a predefined number of mismatches and gaps, making it a versatile tool for various next-generation sequencing (NGS) data analysis applications where short reads may not perfectly match a reference sequence.^{[2][3][4]} This document provides detailed application notes and protocols for utilizing **PatMaN** in common NGS workflows.

PatMaN implements a non-deterministic automata matching algorithm based on a keyword tree of the search strings. This approach allows for rapid identification of perfect matches, while the retrieval time increases with the number of allowed edits (mismatches and gaps). The software is written in C++, distributed under the GNU General Public License, and has been tested on GNU/Linux operating systems.

Key Features and Parameters

PatMaN's functionality is controlled through a set of command-line parameters. Understanding these is crucial for tailoring the analysis to specific research needs.

Parameter	Description	Data Type
-d, --database	Specifies the path to the database file in FASTA format.	String
-p, --patterns	Specifies the path to the file containing the short query sequences in FASTA format.	String
-e, --edits	Sets the maximum number of total edits (mismatches + gaps) allowed in a match.	Integer
-g, --gaps	Sets the maximum number of gaps allowed in a match.	Integer
-a, --ambiguity	When set, ambiguous nucleotide codes in the query are treated as matches if the database nucleotide is one of the possibilities. If not set, 'N' is treated as a mismatch.	Flag
-o, --output	Specifies the path for the output file.	String

Performance

The performance of **PatMaN** is influenced by the number of allowed edits. The following table, derived from the original **PatMaN** publication, illustrates the relationship between the number of edits and the runtime for aligning two different datasets against chimpanzee chromosome 22.

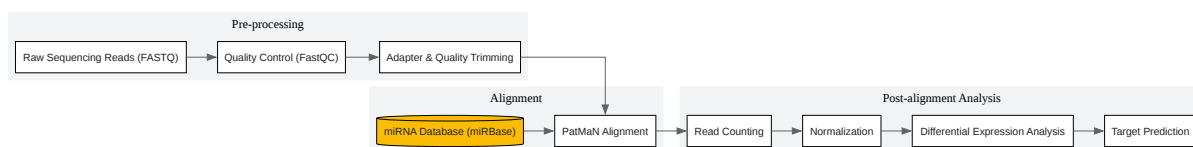
Dataset	Edits	Gaps	Run Time (seconds)	Hits
HGU95-A probes	0	0	2.1	1,299
HGU95-A probes	1	1	22.2	11,461
HGU95-A probes	2	2	213.8	49,602
Bonobo Reads	0	0	11.8	1,208,610
Bonobo Reads	1	1	119.5	2,050,422
Bonobo Reads	2	2	1024.7	2,581,770

Note: Benchmarking was performed on a 2.2 GHz workstation with approximately 260 MB of RAM used. For the Bonobo reads, a 1.8 GHz workstation with 8.6 GB of RAM was used.

Application: Small RNA (miRNA) Sequencing Data Analysis

PatMaN is well-suited for the initial alignment step in small RNA sequencing workflows, particularly for identifying known microRNAs (miRNAs) within a sample.

Experimental Workflow: Small RNA-Seq Analysis



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A typical workflow for small RNA sequencing data analysis.

Protocol: miRNA Alignment with PatMaN

This protocol outlines the steps for aligning pre-processed small RNA sequencing reads to a reference miRNA database.

1. Data Preparation:

- **Input Reads:** Ensure your small RNA reads are in FASTA format. If your data is in FASTQ format, convert it to FASTA. The reads should be pre-processed to remove adapter sequences and low-quality bases.
- **Reference Database:** Download the mature miRNA sequences from a database such as miRBase ([--INVALID-LINK--](#)) in FASTA format.

2. PatMaN Command:

Execute the following command in your terminal, replacing the placeholder file names with your actual file paths. This example allows for one mismatch and no gaps.

3. Output Interpretation:

The output file (alignment_results.txt) will be a tab-separated file with the following columns:

- Target sequence identifier (from the miRNA database)
- Query sequence identifier (from your reads file)
- Start position of the alignment in the target sequence
- End position of the alignment in the target sequence
- Strand (+ or -)
- Number of edits (mismatches + gaps)

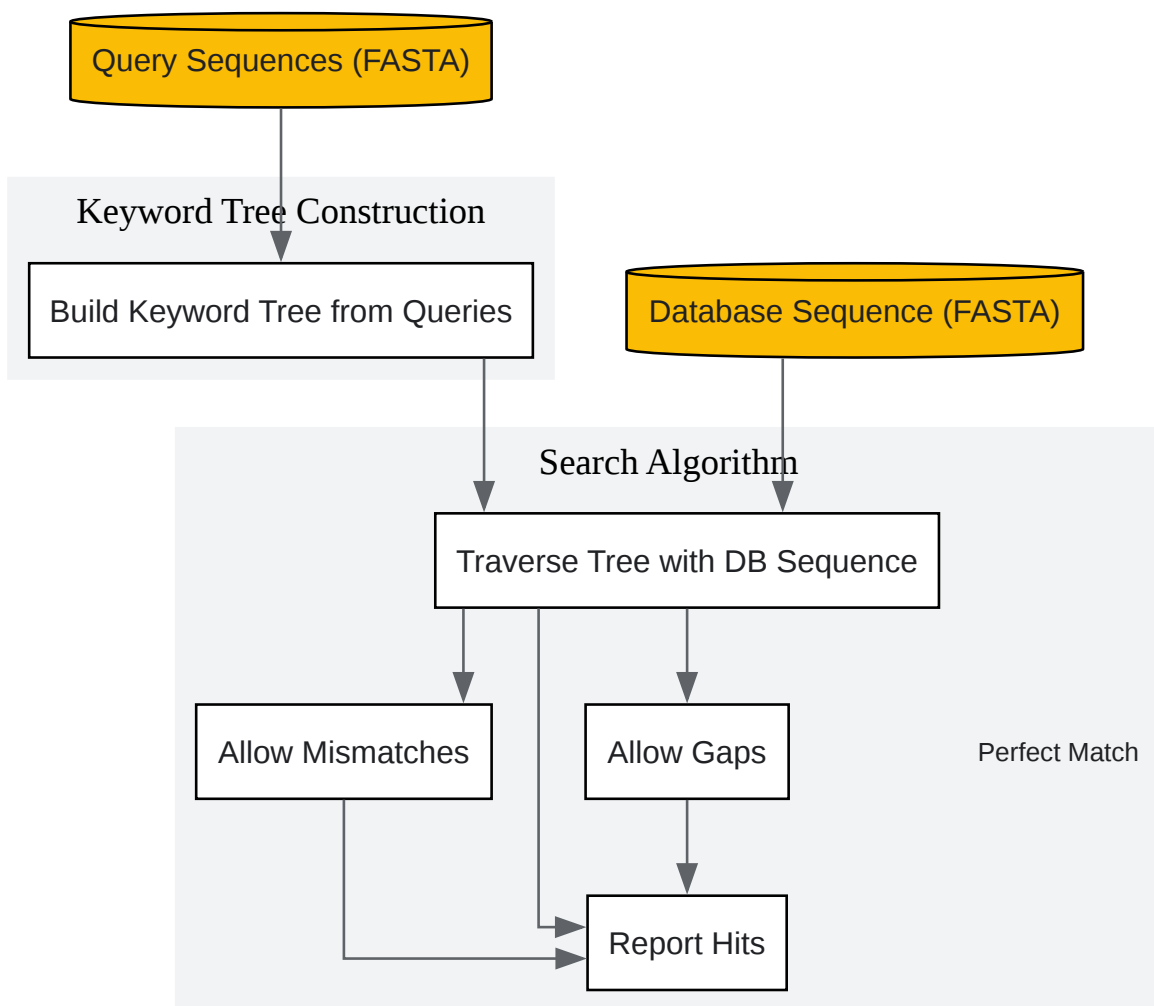
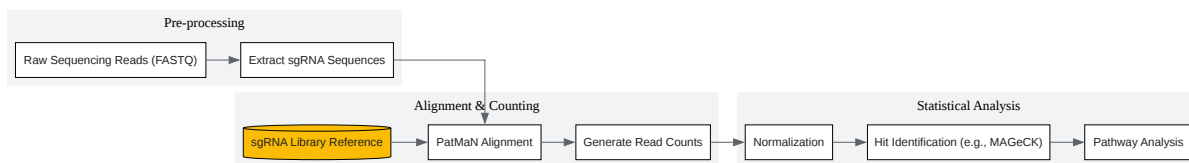
4. Downstream Analysis:

The alignment output from **PatMaN** can be used as input for downstream tools to quantify miRNA expression levels. This typically involves counting the number of reads that align to each miRNA.

Application: CRISPR Screen (sgRNA) Data Analysis

Another key application of **PatMaN** is in the analysis of pooled CRISPR screens to determine the abundance of single-guide RNAs (sgRNAs) in the cell population.

Experimental Workflow: CRISPR Screen Analysis



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